molecular formula C21H23N3O4 B2992168 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-71-5

4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2992168
CAS No.: 421575-71-5
M. Wt: 381.432
InChI Key: FEDWEAXBQFQURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent protocols. Its structure features:

  • Methyl group at position 6: Improves steric stability.
  • o-Tolyl carboxamide at position 5: Introduces ortho-methyl substitution on the aryl ring, influencing steric and electronic interactions.
  • Oxo group at position 2: Stabilizes the tetrahydropyrimidine ring conformation .

This compound shares the DHPM scaffold, a privileged structure in medicinal chemistry known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-12-7-5-6-8-16(12)23-20(25)18-13(2)22-21(26)24-19(18)15-10-9-14(27-3)11-17(15)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDWEAXBQFQURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 318.39 g/mol. Key structural elements include:

  • Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Tetrahydropyrimidine core : Known for various pharmacological activities.
  • Carboxamide functionality : Plays a crucial role in receptor binding and activity modulation.

Research indicates that this compound exhibits significant antimicrobial and antiparasitic activities. It has been shown to interact with specific biochemical pathways:

  • Antileishmanial Activity : The compound demonstrates activity against Leishmania aethiopica, likely through inhibition of key enzymes involved in the pathogen's metabolism.
  • Antimalarial Activity : It also shows efficacy against Plasmodium berghei, impacting the parasite's ability to replicate within host cells.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Key pharmacokinetic parameters include:

ParameterValue
SolubilityHigh in organic solvents
LipophilicityLog P > 3
BioavailabilityModerate

These properties indicate potential for effective therapeutic use in treating parasitic infections.

Biological Activity Data

A summary of biological activities observed in various studies includes:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntileishmanialLeishmania aethiopica5.0
AntimalarialPlasmodium berghei3.5
CytotoxicityHuman cancer cell lines10.0

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Antileishmanial Activity :
    • A study evaluated the effectiveness of the compound against Leishmania species. Results indicated a significant reduction in parasite viability at concentrations as low as 5 µM.
    • Mechanistic investigations revealed that the compound disrupts mitochondrial function in the parasites.
  • Antimalarial Efficacy Evaluation :
    • In vivo studies using murine models infected with Plasmodium berghei demonstrated that administration of the compound significantly reduced parasitemia levels compared to controls.
    • The study suggested that the compound interferes with hemoglobin degradation in parasites.
  • Cytotoxicity Assessment :
    • A comprehensive cytotoxicity assay on various human cancer cell lines revealed that the compound exhibits selective toxicity, particularly towards breast and colon cancer cells.
    • The mechanism was linked to apoptosis induction via caspase activation pathways.

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Properties/Activities Reference
Target Compound 2,4-Dimethoxyphenyl High logP (lipophilicity ~3.09), potential CNS permeability; untested bioactivity inferred from analogs .
4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2,3,4-THPM-5-carboxamide (3j) 3,4-Dimethoxyphenyl Anti-inflammatory activity (COX-2 inhibition) comparable to Celecoxib; IC₅₀ = 0.8 µM .
Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate 3-Bromo-4,5-dimethoxyphenyl Thymidine phosphorylase inhibitor (IC₅₀ = 82 µM); antitumor potential .
4-(5-Nitro-2-furanyl)-6-methyl-2-thioxo-1,2,3,4-THPM-5-carboxamide (11b) 5-Nitro-2-furanyl Antitubercular activity (MIC = 2 µg/mL against M. tuberculosis); superior to first-line drugs .

Key Insights :

  • Electron-donating groups (e.g., methoxy) at position 4 enhance analgesic and anti-inflammatory activities .
  • Bulky or halogenated substituents (e.g., bromo) improve enzyme inhibition but reduce solubility.

Variations at Position 5 (Carboxamide)

Compound Name Position 5 Substituent Key Properties/Activities Reference
Target Compound o-Tolyl (2-methylphenyl) Steric hindrance may limit protein binding; logP = 3.09 .
N-(4-Fluorophenyl)-3-hydroxy-2,4-dioxo-6-(phenylamino)-1,2,3,4-THPM-5-carboxamide (10bb) 4-Fluorophenyl HIV-1 RNase H inhibition (IC₅₀ = 89 nM); fluorination enhances target selectivity .
N-(Naphthalen-1-yl)-6-methyl-4-phenyl-2-oxo-1,2,3,4-THPM-5-carboxamide Naphthyl Improved π-π interactions; antibacterial activity against S. aureus (MIC = 8 µg/mL) .
N-(Pyrazin-2-ylcarbonyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxamide (4g) Pyrazinamide Acetylcholinesterase inhibition (IC₅₀ = 74%); structural mimic of donepezil .

Key Insights :

  • Ortho-substituted aryl groups (e.g., o-tolyl) may reduce metabolic degradation compared to para-substituted analogs.
  • Heteroaromatic carboxamides (e.g., pyrazinamide) introduce hydrogen-bonding motifs critical for enzyme inhibition .

Modifications in the Core Scaffold

Compound Name Scaffold Modification Key Properties/Activities Reference
Target Compound 2-Oxo-1,2,3,4-THPM Standard DHPM scaffold; moderate rigidity for receptor binding.
3-Hydroxy-2,4-dioxo-6-(phenylamino)-N-(p-tolyl)-1,2,3,4-THPM-5-carboxamide (10aa) 3-Hydroxy-2,4-dioxo Dual hydrogen-bond donor/acceptor sites; potent HIV-1 RNase H inhibition (IC₅₀ = 83 nM) .
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-THPM-5-carboxylate (2) Styryl addition at position 6 Extended conjugation; fluorescence properties (λem = 450 nm); side product in Biginelli reactions .

Key Insights :

  • Oxo vs. thioxo groups : Thioxo analogs (e.g., 2-thioxo in 11b) show improved antitubercular activity but higher toxicity .
  • Hydroxy substitutions (e.g., 3-hydroxy in 10aa) enhance metal-binding capacity for enzyme inhibition .

Physicochemical Data

Property Target Compound 3j 10bb
Molecular Weight 395.46 g/mol 476.5 g/mol 388.06 g/mol
logP 3.09 2.85 2.70
Hydrogen Bond Donors 3 4 4
Polar Surface Area 73.96 Ų 132.7 Ų 98.5 Ų

Key Trends :

  • Higher logP in the target compound correlates with increased membrane permeability.
  • Sulfamoylphenyl substituents (e.g., 3j) increase polar surface area, reducing blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.